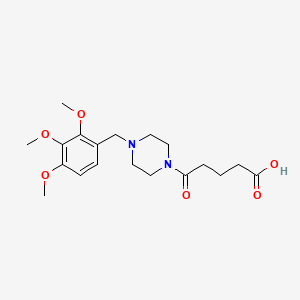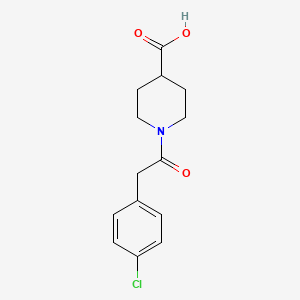![molecular formula C17H23NO5 B3071382 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid CAS No. 1010891-44-7](/img/structure/B3071382.png)
1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an orally active short-chain fatty acid (SCFA) and is used for the β hemoglobinopathies and other anemias .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . The process passes through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 210.2265 . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Donepezil Hydrochloride: Utilizing components like 1-Benzylpiperidine-4-carboxaldehyde, prepared from methyl piperidine-4-carboxylate, in the synthesis of Donepezil hydrochloride, a drug used for Alzheimer's disease treatment (Bing, 2005).
- Antioxidant Properties of Dimethoxyphenyl Compounds: The development of synthetic methods for compounds with dimethoxyphenyl groups, like 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid, and their evaluation for antioxidant activity (Dovbnya et al., 2022).
- Biological Activity of Thiazole Derivatives: Research on novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, synthesized from 3,4-dimethoxyacetophenone, showed potential fungicidal and insecticidal activities (Liu et al., 2004).
Crystallography and Structural Analysis
- Crystal Structure of Piperidinium Compounds: Study of the crystal structure of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride, exploring the molecular interactions and bonding patterns (Yan & Khoo, 2005).
- Spectroscopic Studies of Piperidine Derivatives: Investigating the molecular structure, hydrogen bonding, and spectroscopic properties of complexes involving piperidine-3-carboxylic acid (Anioła et al., 2016).
Pharmaceutical and Medicinal Applications
- Development of Serotonin Receptor Antagonists: Research on alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters, showing potential as serotonin 5HT2A receptor antagonists for treating various disorders (Habernickel, 2002).
- Antibacterial Activity of Piperidin-4-one Derivatives: Synthesis of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Delta(3)-tetrahydropyridine derivatives, exploring their potential antibacterial activity against various strains (Aridoss et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-22-14-5-3-12(11-15(14)23-2)4-6-16(19)18-9-7-13(8-10-18)17(20)21/h3,5,11,13H,4,6-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBQNSVFWFDYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



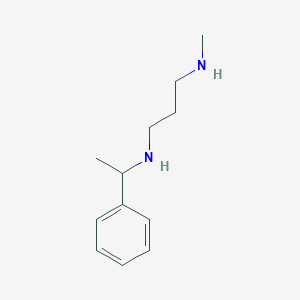
![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)

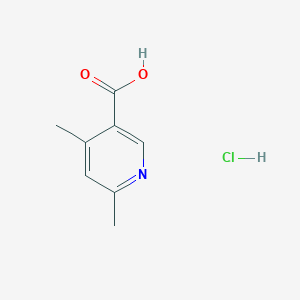
![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

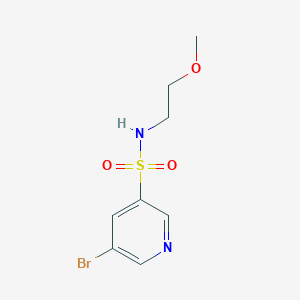


![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)
